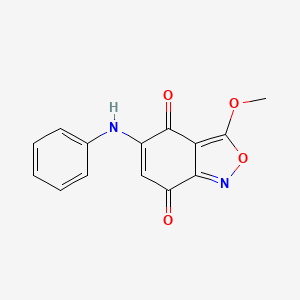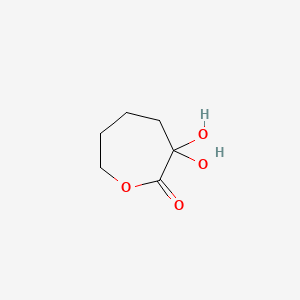![molecular formula C16H9NO2 B14650316 Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl- CAS No. 53919-51-0](/img/structure/B14650316.png)
Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- is a heterocyclic compound that features a spirocyclic structure, incorporating both azirine and indene moieties. Azirines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain. The spirocyclic structure adds further complexity and potential reactivity to the molecule, making it an interesting subject for chemical research.
Preparation Methods
The synthesis of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of β-ketoxime-1H-tetrazoles using Lewis acid catalysis (e.g., AlCl3 or ZnBr2) to form the azirine ring.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.
Ring Contraction of Isoxazoles: This method involves the contraction of isoxazole derivatives to form the azirine ring.
Oxidative Cyclization of Enamine Precursors: Enamine derivatives can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the radical addition and subsequent cyclization of alkynes to form azirines.
Chemical Reactions Analysis
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- undergoes various types of chemical reactions due to its highly strained ring structure:
Nucleophilic Addition: The azirine ring can act as an electrophile, undergoing nucleophilic addition reactions.
Electrophilic Addition: The compound can also act as a nucleophile, participating in electrophilic addition reactions.
Cycloaddition Reactions: The azirine ring can participate in cycloaddition reactions, forming larger heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Common reagents used in these reactions include Lewis acids, oxidizing agents, and reducing agents. The major products formed from these reactions are often larger heterocyclic compounds, such as indoles, pyrroles, and oxazoles .
Scientific Research Applications
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- involves its high reactivity due to ring strain. The azirine ring can act as both a nucleophile and an electrophile, participating in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- can be compared with other azirine derivatives, such as:
Azirinomycin: An antibiotic with a similar azirine ring structure.
Dysidazirines: Antimicrobial compounds containing azirine rings.
Antazirine: An antifungal compound with an azirine ring.
Azirinyl-2’-deoxyuridine: An antiviral compound containing an azirine ring.
The uniqueness of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- lies in its spirocyclic structure, which adds further reactivity and potential for chemical transformations compared to other azirine derivatives .
Properties
CAS No. |
53919-51-0 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-phenylspiro[azirine-2,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C16H9NO2/c18-14-11-8-4-5-9-12(11)15(19)16(14)13(17-16)10-6-2-1-3-7-10/h1-9H |
InChI Key |
PUESLODCNMDDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC23C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


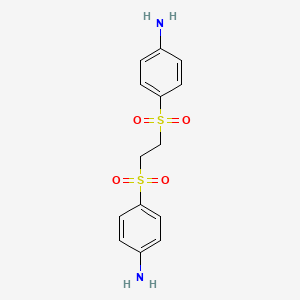
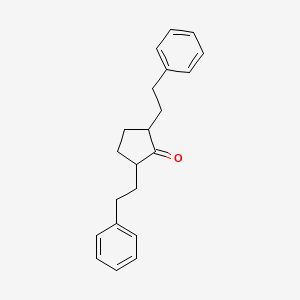
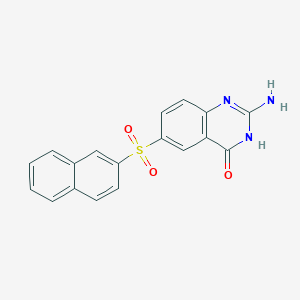


![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

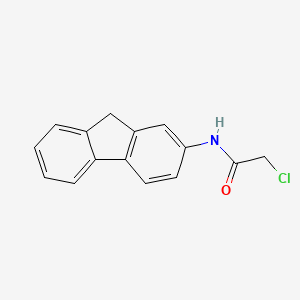
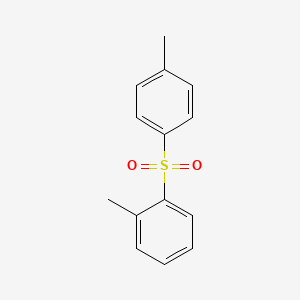
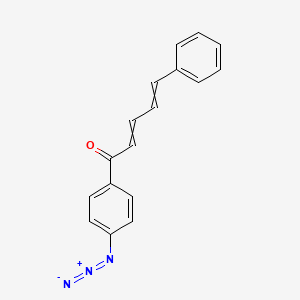
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
